Sensory Differentiation: Odor Profile vs. Dimethyl Acetal
In a patent describing the stabilization of peptide sweeteners, a direct comparison is made between cinnamaldehyde dimethyl acetal and cinnamaldehyde diethyl acetal. The dimethyl acetal was described as 'practically colorless, carrying little or none of the odor with which the free aldehyde is associated.' In contrast, the diethyl acetal was characterized as having a 'faint but fresh green slightly spicy oily sweet odor and a mild and oily sweet taste' [1]. This qualitative but clear differentiation is critical for formulators seeking a specific olfactory contribution beyond simple cinnamon character.
| Evidence Dimension | Odor Description |
|---|---|
| Target Compound Data | Faint but fresh green slightly spicy oily sweet odor |
| Comparator Or Baseline | Cinnamaldehyde dimethyl acetal: 'practically colorless, carrying little or none of the odor with which the free aldehyde is associated' |
| Quantified Difference | Qualitative distinction: The diethyl acetal imparts a more complex, green-spicy character compared to the nearly odorless dimethyl acetal. |
| Conditions | Comparative organoleptic assessment as documented in patent literature |
Why This Matters
This sensory difference is crucial for flavor houses and fragrance companies seeking to engineer a specific, nuanced aroma profile rather than a simple, one-dimensional cinnamon note.
- [1] Greenberg, M. J., & Johnson, S. D. (1992). U.S. Patent No. 5,167,972. Washington, DC: U.S. Patent and Trademark Office. View Source
